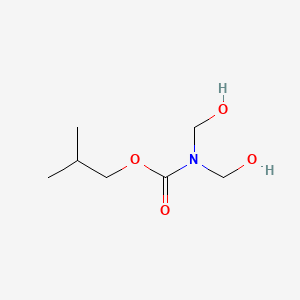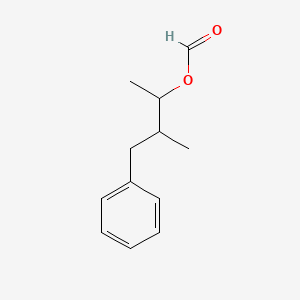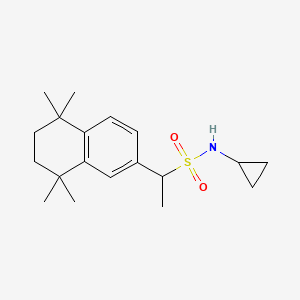
2-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a methoxy group, and a prenyl group. This compound is part of the flavonoid family, known for their diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dihydroxyacetophenone and 3-methyl-2-buten-1-ol.
Condensation Reaction: The initial step involves a condensation reaction between 2,4-dihydroxyacetophenone and 3-methyl-2-buten-1-ol under acidic or basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the benzopyran ring structure.
Hydroxylation and Methoxylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
2-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Compounds with substituted functional groups replacing the methoxy group.
科学研究应用
2-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its antioxidant properties and potential to modulate biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and cardiovascular disorders.
Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and functional foods.
作用机制
The mechanism of action of 2-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Enzyme Inhibition: It can inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs).
Signal Transduction Modulation: The compound can modulate signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: A flavonoid with similar structure and biological activities.
Naringenin: A flavonoid with similar therapeutic potential but different structural features.
Uniqueness
2-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one is unique due to its specific combination of hydroxyl, methoxy, and prenyl groups, which contribute to its distinct chemical reactivity and biological activity. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse therapeutic effects.
属性
CAS 编号 |
60791-49-3 |
|---|---|
分子式 |
C21H20O6 |
分子量 |
368.4 g/mol |
IUPAC 名称 |
2-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C21H20O6/c1-11(2)4-6-15-20(25)19-17(24)9-13(26-3)10-18(19)27-21(15)14-7-5-12(22)8-16(14)23/h4-5,7-10,22-24H,6H2,1-3H3 |
InChI 键 |
CTCHDPAJHVDPRN-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=C(OC2=CC(=CC(=C2C1=O)O)OC)C3=C(C=C(C=C3)O)O)C |
熔点 |
165 °C |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-2-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952591.png)
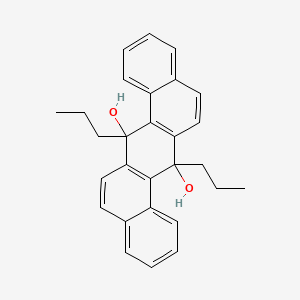
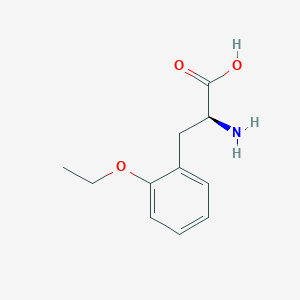

![6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13952635.png)
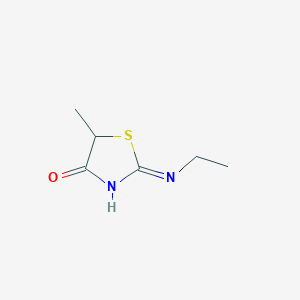
![3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one](/img/structure/B13952645.png)
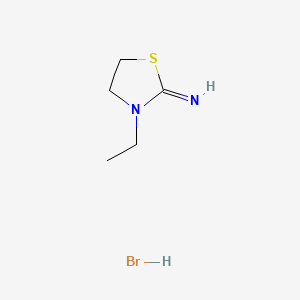
![6-Methylamino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13952650.png)
